molecular formula C13H10ClNO3S B8608473 4-Benzamidobenzene-1-sulfonyl chloride CAS No. 67377-44-0

4-Benzamidobenzene-1-sulfonyl chloride

Cat. No. B8608473
Key on ui cas rn: 67377-44-0
M. Wt: 295.74 g/mol
InChI Key: LKICQRVDNWUUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04115059

Procedure details

N-benzoylsulfanilyl chloride was prepared as starting material for N-benzoylsulfanilyl fluoride in the following manner: A 15 gm (0.076 mole) portion of benzanilide was added with stirring to 26 ml (0.38 mole) of chlorosulfonic acid at 0° C. The mixture was then allowed to stir at 60° C for two hours, then cooled to room temperature and poured into ca 200 gm of ice. The sulfonyl chloride was recovered by filtration and recrystallized from chlorobenzene, giving 9.1 gm (41% yield) with mp 176°-178° C. The assigned structure was in agreement with the chemical analysis and the NMR and IR spectra.
Name
N-benzoylsulfanilyl fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10]1[CH:19]=[CH:18][C:13]([S:14](F)(=[O:16])=[O:15])=[CH:12][CH:11]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(NC1C=CC=CC=1)(=O)C1C=CC=CC=1.[Cl:35]S(O)(=O)=O>>[C:1]([NH:9][C:10]1[CH:19]=[CH:18][C:13]([S:14]([Cl:35])(=[O:16])=[O:15])=[CH:12][CH:11]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
N-benzoylsulfanilyl fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=C(S(=O)(=O)F)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=CC=C1
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The sulfonyl chloride was recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from chlorobenzene
CUSTOM
Type
CUSTOM
Details
giving 9.1 gm (41% yield) with mp 176°-178° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=C(S(=O)(=O)Cl)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.